Phenyl 2-aminopropanoate

Chemical procurement CAS registry integrity Database cross-referencing

Researchers substituting methyl or ethyl alaninate in peptide coupling face impractically slow kinetics. Phenyl 2-aminopropanoate (CAS 167088-01-9) resolves this via the phenol ester leaving group (pKa ≈ 9.95)-delivering aminolysis rates several orders of magnitude faster than alkyl esters. • Controlled reactivity: faster than methyl/ethyl esters, yet stable against the spontaneous autolysis seen with p-nitrophenyl esters at pH 9.0 • Enables carboxylesterase NP-mediated enantioselective resolution to (R)-alanine-an application inaccessible with non-aromatic alanine esters • Serves as a mechanistic probe for serine protease acylation/deacylation partitioning studies Supplied at ≥95% purity with full QA documentation. Non-hazardous for transport; standard international B2B shipping.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 167088-01-9
Cat. No. B062148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-aminopropanoate
CAS167088-01-9
SynonymsAlanine, phenyl ester (9CI)
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=CC=CC=C1)N
InChIInChI=1S/C9H11NO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,10H2,1H3
InChIKeyHCRMTRJXSDDOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-Aminopropanoate (CAS 167088-01-9): Chemical Identity, Class Context, and Procurement Baseline for the Alanine Phenyl Ester


Phenyl 2-aminopropanoate (CAS 167088-01-9, molecular formula C₉H₁₁NO₂, MW 165.19 g/mol) is the phenyl ester of alanine—an α-amino acid ester derivative formed by esterification of alanine's carboxyl group with phenol [1]. The IUPAC name is 'alanine, phenyl ester (9CI),' and the canonical SMILES is CC(C(=O)OC1=CC=CC=C1)N [2]. In authoritative chemical databases, this CAS number is frequently conflated with the amino acid 'phenylalanine,' creating a unique identity risk not encountered with lower alkyl alanine esters such as alanine methyl ester (CAS 2924-14-6) or alanine ethyl ester (CAS 7146-09-0) . Predicted physicochemical properties—density ∼1.118 g/cm³ and boiling point ∼262.6°C—are available from vendor technical datasheets, though experimentally measured values remain sparse . The compound exists in both free base and hydrochloride salt forms, with the (S)-enantiomer hydrochloride (CAS 81086-62-6) being more commonly cataloged by research chemical suppliers [3].

Why Alanine Phenyl Ester Cannot Be Replaced by Methyl, Ethyl, or Benzyl Alaninate Esters in Research and Development


Amino acid esters are frequently treated as interchangeable protected forms of the parent amino acid; however, the phenyl ester of alanine differs from its methyl, ethyl, and benzyl counterparts in at least three procurement-relevant dimensions. First, CAS 167088-01-9 exhibits database identity ambiguity—it is routinely conflated with the amino acid 'phenylalanine' in multiple chemical registries, a problem absent for alanine methyl ester (CAS 2924-14-6) or alanine ethyl ester (CAS 7146-09-0) [1]. Second, the phenyl ester leaving group (phenol pKa ≈ 9.95) imparts fundamentally faster aminolysis and hydrolysis kinetics compared to alkyl esters (methanol pKa ≈ 15.5, ethanol pKa ≈ 15.9), with literature noting that aminolysis of phenyl esters proceeds 'several magnitudes greater than that of the ethyl or methyl esters' [2]. Third, the XLogP3-AA value of 1.2 for (S)-phenyl 2-aminopropanoate reflects lipophilicity more than 1.5 log units higher than alanine methyl ester (ACD/LogP = -0.49) [3]. These differences mean that substituting a methyl or ethyl alaninate for the phenyl ester in enzyme kinetics studies, prodrug design, or peptide coupling reactions will produce non-comparable results in terms of reaction rate, membrane permeability, and substrate recognition.

Phenyl 2-Aminopropanoate (CAS 167088-01-9): Head-to-Head Quantitative Differentiation Evidence Versus Closest Analogs


CAS Number Identity Integrity: Phenyl 2-Aminopropanoate vs. Phenylalanine Conflation Risk That Methyl and Ethyl Alaninates Do Not Carry

CAS 167088-01-9 is registered in multiple authoritative databases simultaneously as 'alanine, phenyl ester' (9CI) and as 'phenylalanine' [1]. The iChemistry.cn entry for this CAS number lists the Chinese name '苯丙氨酸' (phenylalanine) and the English name 'Alanine, phenyl ester,' with the alias 'DL-Alanine,phenyl ester' [1]. ChemWhat databases in multiple languages (Arabic, Russian, Bengali, French) assign the product name 'phenylalanine' to this same CAS number while listing the synonym 'alanine, phenyl ester (9CI)' [2]. In contrast, alanine methyl ester (CAS 2924-14-6) and alanine ethyl ester (CAS 7146-09-0) have unambiguous, single-identity CAS registrations. This conflation represents a concrete procurement risk: ordering CAS 167088-01-9 may result in receiving the amino acid phenylalanine (C₉H₁₁NO₂, but 2-amino-3-phenylpropanoic acid) rather than the intended alanine phenyl ester—two structurally distinct compounds that share the same molecular formula but differ in connectivity.

Chemical procurement CAS registry integrity Database cross-referencing

Lipophilicity (XLogP3-AA): Phenyl 2-Aminopropanoate is Over 1.5 Log Units More Lipophilic Than Alanine Methyl Ester

The computed lipophilicity of (S)-phenyl 2-aminopropanoate (XLogP3-AA = 1.2, PubChem) is substantially higher than that of alanine methyl ester (ACD/LogP = -0.49, ChemSpider) and alanine ethyl ester (LogP ≈ 0.32–0.47 depending on the prediction method) [1]. The logP difference of approximately 1.69 units between the phenyl and methyl esters corresponds to a theoretical ~49-fold increase in octanol-water partition coefficient, indicating significantly greater membrane permeability potential [2]. This is structurally attributable to the aromatic phenyl ring replacing the methyl group, adding both hydrophobic surface area and π-stacking capability.

Lipophilicity Membrane permeability Prodrug design ADME

Aminolysis and Hydrolysis Reactivity: Phenyl Ester Leaving Group Enables Rates Several Orders of Magnitude Faster Than Alkyl Esters

The phenyl ester of amino acids reacts in aminolysis 'several magnitudes greater than that of the ethyl or methyl esters,' as established in the foundational study by Pless and Boissonnas (1963) comparing N-protected α-amino acid phenyl esters with their alkyl counterparts [1]. This rate enhancement arises from the lower pKa of the phenol leaving group (pKa ≈ 9.95) versus methanol (pKa ≈ 15.5) or ethanol (pKa ≈ 15.9)—a difference of approximately 5.5–6 pKa units that translates into a leaving group ability enhancement of roughly 10^5–10^6 fold based on Brønsted linear free-energy relationships for nucleophilic acyl substitution [2]. The phenyl ester thus occupies an intermediate reactivity position between the relatively inert alkyl esters and the hyperactivated p-nitrophenyl esters (p-nitrophenol pKa ≈ 7.1), offering a practical balance for controlled peptide coupling without the autolysis sensitivity of nitrophenyl esters [3].

Peptide synthesis Ester aminolysis Leaving group Acylation kinetics

Enzymatic Enantioselective Hydrolysis: Carboxylesterase NP Discriminates N-Aryl Alanine Esters Including Phenyl Alaninate with Inverted Enantiopreference

Carboxylesterase NP hydrolyzes 2-substituted propionates with high enantioselectivity specifically when an aromatic moiety is present in the 2-substituent [1]. Critically, N-arylalanine esters (which include phenyl alaninate) yield the (R)-enantiomer acid product, whereas 2-arylpropionate esters yield the (S)-enantiomer—an inversion of stereochemical preference attributable to the amino substituent's electronic and steric effects on the enzyme's active site [1]. Without a 2-aryl substituent, enzymatic hydrolysis of propionates occurs 'at a lower rate without acceptable enantioselectivity' [1]. This establishes that the phenyl ester group is not merely a passive protecting group but actively governs both the rate and stereochemical outcome of enzymatic transformations—a functional property absent in alanine methyl or ethyl esters lacking the aromatic ring.

Enantioselective hydrolysis Kinetic resolution Carboxylesterase NP Chiral building block

Subtilisin Carlsberg Acylation: Phenyl Ester Deacylation Rate-Limiting Step Differs Mechanistically from Alkyl Ester Substrates

For subtilisin Carlsberg-catalyzed hydrolysis, N-acetyl-L-phenylalaninate phenyl esters exhibit a solvent kinetic isotope effect (k2/Ks in D₂O vs. H₂O) that decreases by 2–3 fold, indicating that a general base-catalyzed proton transfer step (k2) is rate-limiting [1]. The Hammett reaction constant ρ for the phenyl esters of N-acetyl-L-phenylalanine is approximately 0.0, compared to ρ ≈ 1.0 for β-phenylpropionate phenyl esters, indicating that the phenylalaninate ester hydrolysis is uniquely insensitive to electronic effects of the leaving group substituent, consistent with a rate-limiting physical step preceding general acid-base catalysis rather than chemical bond cleavage [1]. This mechanistic profile is distinct from that observed with alkyl ester substrates of subtilisin, where deacylation rather than acylation is typically rate-limiting.

Enzyme kinetics Subtilisin Acylation-deacylation Solvent isotope effect

Phenyl Glycinate Hydrolysis Mechanism: Bicarbonate-Catalyzed Pathway Distinct from 4-Nitrophenyl and Alkyl Esters

The hydrolysis of phenyl glycinate (the glycine analog of phenyl 2-aminopropanoate) in bicarbonate solutions is catalyzed by HCO₃⁻, not by CO₂ as is the case for 4-nitrophenyl esters [1]. The kinetic form is Rate = k[neutral ester][HCO₃⁻], and this mechanistic divergence was demonstrated by excluding general base and nucleophilic catalysis by HCO₃⁻ through comparison with imidazole and HPO₄²⁻ catalysis rates [1]. For phenyl and 4-methoxyphenyl glycinate, the catalytic effects in 4-nitrobenzaldehyde-catalyzed hydrolysis are 'much smaller and consistent only with rate-determining attack on ester carbonyl,' in contrast to 4-nitrophenyl esters where carbinolamine decomposition is rate-determining [1]. Additionally, alkaline hydrolysis of the cationic phenyl glycinate species is approximately 300 times more reactive than the neutral species [1].

Ester hydrolysis Bicarbonate catalysis Leaving group effect Mechanistic enzymology

Phenyl 2-Aminopropanoate (CAS 167088-01-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Controlled Peptide Synthesis via Activated Ester Intermediates

The phenyl ester's intermediate leaving group ability (phenol pKa ≈ 9.95) positions it between unreactive alkyl esters and hyperactivated p-nitrophenyl esters, enabling controlled aminolysis for peptide bond formation without the spontaneous autolysis observed for p-nitrophenyl esters at pH 9.0 [1]. The aminolysis rate is 'several magnitudes greater than that of the ethyl or methyl esters' [2], making it suitable for solution-phase and solid-phase peptide coupling strategies where complete conversion is needed under mild conditions. Procurement relevance: laboratories engaged in peptide synthesis should select the phenyl ester when methyl or ethyl esters react too slowly for practical coupling timelines, but p-nitrophenyl esters are too labile for storage or handling.

Enzymatic Kinetic Resolution for (R)-Alanine Chiral Building Block Production

Carboxylesterase NP hydrolyzes N-arylalanine esters with high enantioselectivity, yielding the (R)-enantiomer acid product—an inversion of stereochemical preference compared to 2-arylpropionates [3]. Without the aryl substituent, enantioselectivity is lost [3]. This makes phenyl 2-aminopropanoate uniquely suited as a substrate for preparative-scale enzymatic resolution to produce enantiopure (R)-alanine derivatives. Procurement relevance: this application is inaccessible with alanine methyl or ethyl esters, which lack the aromatic recognition element and are hydrolyzed without acceptable enantioselectivity by carboxylesterase NP.

Serine Protease Mechanistic Probes: Acylation Rate-Limiting Substrate Model

Phenyl esters of N-acyl-amino acids including alanine exhibit a Hammett ρ ≈ 0.0 and a solvent isotope effect of 2–3 fold, indicating a rate-limiting physical step prior to general acid-base catalysis in subtilisin Carlsberg acylation [4]. This contrasts with alkyl ester substrates where deacylation is rate-limiting. Procurement relevance: enzymology laboratories investigating acylation-deacylation partitioning in serine proteases require the phenyl ester specifically as a mechanistic probe; methyl or ethyl esters would shift the rate-limiting step and produce non-interpretable kinetic data.

Prodrug Design Leveraging LAT1-Mediated Transport with Phenylalanine Ester Promoieties

Phenylalanine ester promoieties conjugated to drug molecules (such as capsaicin) achieve up to 250-fold enhancement in cellular uptake via LAT1-mediated transport into microglia, astrocytes, and pancreatic beta-cells, with in vivo exposure time prolonged from 30 min to 90 min [5]. While this evidence comes from phenylalanine ester prodrugs rather than alanine phenyl ester specifically, the LAT1 transporter recognition is driven by the aromatic amino acid ester pharmacophore that phenyl 2-aminopropanoate shares. Procurement relevance: medicinal chemistry teams developing LAT1-targeted prodrugs should evaluate phenyl alaninate as a lower molecular weight alternative to phenylalanine ester promoieties, potentially offering improved pharmacokinetic tuning.

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